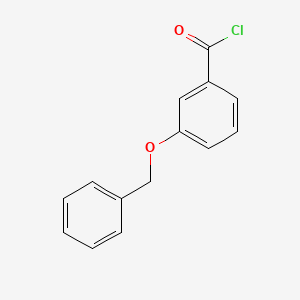

3-(Benzyloxy)benzoyl chloride

Description

Properties

IUPAC Name |

3-phenylmethoxybenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClO2/c15-14(16)12-7-4-8-13(9-12)17-10-11-5-2-1-3-6-11/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPVUGOBQRQUWMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC(=C2)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20407350 | |

| Record name | 3-(Benzyloxy)benzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20407350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61535-46-4 | |

| Record name | 3-(Benzyloxy)benzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20407350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Benzyloxybenzoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(Benzyloxy)benzoyl Chloride: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Benzyloxy)benzoyl chloride, a key organic intermediate, is a valuable building block in synthetic chemistry, particularly in the realm of medicinal chemistry and drug development. Its bifunctional nature, featuring a reactive acyl chloride group and a benzyloxy substituent, allows for its incorporation into a diverse range of molecular scaffolds to produce compounds with significant biological activity. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, a detailed experimental protocol for its synthesis, and its application in the development of potential therapeutic agents.

Core Data Presentation

A summary of the key quantitative and qualitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value |

| CAS Number | 61535-46-4[1] |

| Molecular Formula | C₁₄H₁₁ClO₂[1] |

| Molecular Weight | 246.69 g/mol [2] |

| Appearance | Solid |

| Melting Point | 40-42 °C[1] |

| Boiling Point | 368.7 °C at 760 mmHg[1] |

| Density | 1.23 g/cm³ |

| Flash Point | 135.9 °C[1] |

| Purity | ≥95%[2] |

Safety and Handling

This compound is a corrosive and reactive compound that requires careful handling in a well-ventilated laboratory fume hood. Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times.

Hazard Statements:

-

Causes severe skin burns and eye damage.

-

May cause respiratory irritation.

-

Harmful if swallowed or in contact with skin.

Precautionary Statements:

-

Do not breathe dust/fume/gas/mist/vapors/spray.

-

Wash face, hands, and any exposed skin thoroughly after handling.

-

Wear protective gloves/protective clothing/eye protection/face protection.

-

IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.

-

IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.

-

IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Store in a well-ventilated place. Keep container tightly closed.

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through the chlorination of its corresponding carboxylic acid, 3-(benzyloxy)benzoic acid. The following protocol is a representative method that can be adapted for this transformation.

Objective: To synthesize this compound from 3-(benzyloxy)benzoic acid.

Materials:

-

3-(Benzyloxy)benzoic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)

-

Anhydrous dichloromethane (DCM) or toluene

-

Dry glassware

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Reflux condenser with a drying tube (e.g., filled with calcium chloride)

-

Rotary evaporator

Experimental Protocol:

-

Reaction Setup: In a dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-(benzyloxy)benzoic acid.

-

Solvent Addition: Add an anhydrous solvent such as dichloromethane or toluene to the flask.

-

Chlorinating Agent Addition: Under an inert atmosphere (e.g., nitrogen or argon), slowly add an excess of thionyl chloride (typically 2-3 equivalents) or oxalyl chloride to the stirred suspension. A catalytic amount of DMF can be added to facilitate the reaction.

-

Reaction: Gently heat the mixture to reflux. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂ or CO₂ and CO). The reaction is typically complete within 2-4 hours.

-

Removal of Excess Reagent: After the reaction is complete, allow the mixture to cool to room temperature. Excess thionyl chloride or oxalyl chloride and the solvent can be removed by distillation, followed by evaporation under reduced pressure using a rotary evaporator.

-

Purification: The crude this compound can be purified by vacuum distillation or used directly in the next step if of sufficient purity.

Applications in Drug Development: Synthesis of Bioactive Molecules

This compound is a valuable intermediate in the synthesis of various biologically active molecules. Its utility is exemplified in the preparation of 3-benzyloxyflavone derivatives, which have been investigated as potent cholinesterase inhibitors for the potential treatment of Alzheimer's disease.[3]

Experimental Workflow: Synthesis of 3-Benzyloxyflavones

The following diagram illustrates a typical experimental workflow for the synthesis of 3-benzyloxyflavone derivatives using this compound as a key intermediate.

Signaling Pathway: Mechanism of Cholinesterase Inhibition

The therapeutic potential of the synthesized 3-benzyloxyflavone derivatives stems from their ability to inhibit cholinesterase enzymes, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[3] The inhibition of these enzymes increases the levels of the neurotransmitter acetylcholine in the brain, which is beneficial in neurodegenerative diseases like Alzheimer's. The diagram below illustrates this mechanism of action.

Conclusion

This compound is a versatile and valuable reagent for researchers and scientists in the field of drug discovery and development. Its chemical properties allow for its efficient incorporation into a variety of molecular frameworks, leading to the synthesis of novel compounds with significant therapeutic potential. The example of 3-benzyloxyflavones as cholinesterase inhibitors highlights the importance of this intermediate in the generation of new lead compounds for the treatment of neurodegenerative diseases. A thorough understanding of its synthesis, handling, and reactivity is crucial for its effective utilization in the pursuit of innovative pharmaceutical solutions.

References

Synthesis of 3-(Benzyloxy)benzoyl chloride from 3-hydroxybenzoic acid

An In-depth Technical Guide to the

Abstract

This technical guide provides a comprehensive overview of the synthetic route to 3-(benzyloxy)benzoyl chloride, a valuable intermediate in pharmaceutical and chemical research. The synthesis is a two-step process commencing with the protection of the phenolic hydroxyl group of 3-hydroxybenzoic acid via a Williamson ether synthesis, followed by the conversion of the resulting carboxylic acid to an acyl chloride. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes diagrams to illustrate the chemical transformations and experimental workflow, tailored for researchers and professionals in drug development and organic synthesis.

Overall Reaction Scheme

The synthesis proceeds in two primary stages:

-

Step 1: Benzylation of 3-hydroxybenzoic acid. The phenolic hydroxyl group of 3-hydroxybenzoic acid is protected as a benzyl ether. This is typically achieved by reacting it with benzyl bromide or benzyl chloride in the presence of a base.

-

Step 2: Acyl Chloride Formation. The carboxylic acid group of the resulting 3-(benzyloxy)benzoic acid is converted into an acyl chloride using a chlorinating agent, most commonly thionyl chloride (SOCl₂).

Experimental Protocols

Part 1: Synthesis of 3-(Benzyloxy)benzoic Acid

This procedure is a standard Williamson ether synthesis adapted for a phenolic acid. The base deprotonates the more acidic phenolic hydroxyl group, which then acts as a nucleophile to displace the bromide from benzyl bromide.[1]

Materials:

-

3-hydroxybenzoic acid

-

Benzyl bromide (BnBr)

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetone or Dimethylformamide (DMF)

-

Hydrochloric acid (HCl), 1M solution

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-hydroxybenzoic acid (1.0 eq) in acetone or DMF (5-10 mL per mmol of acid).

-

Add anhydrous potassium carbonate (2.0-3.0 eq) to the solution. Stir the suspension vigorously at room temperature for 20-30 minutes to facilitate the formation of the potassium phenoxide salt.[1]

-

Slowly add benzyl bromide (1.1-1.5 eq) to the reaction mixture dropwise.[1]

-

Heat the mixture to reflux and maintain this temperature for 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.[1]

-

After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

Dissolve the resulting residue in ethyl acetate and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with water and brine. To ensure the product is in its acidic form, an optional wash with 1M HCl can be performed before the water and brine washes.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude 3-(benzyloxy)benzoic acid by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to yield a white solid.[1] The melting point of 3-(benzyloxy)benzoic acid is reported as 133-137 °C.

Part 2: Synthesis of this compound

This reaction converts the carboxylic acid to a more reactive acyl chloride, which is a versatile intermediate for subsequent reactions (e.g., amide or ester formation). Thionyl chloride is a common reagent for this transformation, producing gaseous byproducts (SO₂ and HCl) that are easily removed.[2][3]

Materials:

-

3-(benzyloxy)benzoic acid

-

Thionyl chloride (SOCl₂)

-

Dimethylformamide (DMF), catalytic amount

-

Anhydrous dichloromethane (DCM) or toluene (optional, as solvent)

Procedure:

-

Caution: This reaction should be performed in a well-ventilated fume hood as it evolves toxic gases (HCl and SO₂).[2] All glassware must be thoroughly dried to prevent hydrolysis of the reagents and product.

-

Place 3-(benzyloxy)benzoic acid (1.0 eq) into a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap (e.g., a bubbler with a sodium hydroxide solution).

-

Add an excess of thionyl chloride (2.0-5.0 eq), which can also serve as the solvent.[4][5] Alternatively, the reaction can be run in an inert solvent like DCM or toluene.

-

Add a catalytic amount (1-2 drops) of DMF. The catalyst accelerates the reaction.[4]

-

Heat the mixture to reflux gently for 2-4 hours. The reaction is complete when the evolution of gas ceases.[4] Reaction progress can also be monitored by IR spectroscopy by observing the disappearance of the broad O-H stretch of the carboxylic acid.[6]

-

After the reaction is complete, remove the excess thionyl chloride by distillation, preferably under reduced pressure.[2][4][5]

-

The resulting crude this compound is often a liquid or low-melting solid and can frequently be used in the next step without further purification.[4][6] If higher purity is required, vacuum distillation can be performed.

Summary of Quantitative Data

The following table summarizes the typical quantitative parameters for the synthesis.

| Parameter | Step 1: Benzylation | Step 2: Chlorination |

| Starting Material | 3-Hydroxybenzoic Acid | 3-(Benzyloxy)benzoic Acid |

| Key Reagents (eq) | Benzyl Bromide (1.1-1.5) | Thionyl Chloride (2.0-5.0) |

| Base/Catalyst (eq) | K₂CO₃ (2.0-3.0) | DMF (catalytic) |

| Solvent | Acetone or DMF | Neat (excess SOCl₂) or Toluene |

| Reaction Temperature | Reflux (56-153 °C) | Reflux (77-111 °C) |

| Reaction Time | 4-12 hours | 2-4 hours |

| Typical Yield | 85-95%[1] | >90%[5] |

| Purification Method | Recrystallization | Distillation (of excess reagent) |

Experimental Workflow

The logical flow of the entire synthesis, from starting materials to the final product, is outlined below.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. m.youtube.com [m.youtube.com]

- 4. US4851160A - Process for the preparation of benzoic acid derivatives - Google Patents [patents.google.com]

- 5. CN104230703A - Method for synthesizing high-purity benzoyl chloride - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

Technical Guide: Physicochemical Properties of 3-(Benzyloxy)benzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the core physicochemical properties of 3-(Benzyloxy)benzoyl chloride, a key reagent and building block in organic synthesis. The information is presented to support research and development activities where precise molecular characteristics are essential.

Core Molecular Data

The fundamental molecular formula and weight are foundational for all stoichiometric calculations, analytical characterizations, and experimental designs. These values are derived from the compound's elemental composition.

| Parameter | Value | Source |

| Chemical Name | This compound | N/A |

| Synonyms | 3-(Phenylmethoxy)benzoyl chloride, 3-Benzyloxybenzoic acid chloride | [1][2] |

| Molecular Formula | C₁₄H₁₁ClO₂ | [1][2][3] |

| Molecular Weight | 246.69 g/mol | [1][2][3] |

| CAS Number | 61535-46-4 | [3][4] |

Methodology for Determination

The molecular formula and weight of a compound like this compound are established through a combination of analytical techniques that provide empirical data and structural confirmation.

2.1 Elemental Analysis This experimental technique determines the mass percentages of the individual elements (carbon, hydrogen, oxygen, chlorine) in a pure sample. The resulting percentage composition is used to derive the empirical formula, which represents the simplest whole-number ratio of atoms in the compound.

2.2 Mass Spectrometry (MS) Mass spectrometry is a critical tool for determining the exact molecular weight of a compound. In this process:

-

A sample is ionized, creating charged molecules or molecular fragments.

-

These ions are accelerated and deflected by a magnetic or electric field.

-

The mass-to-charge ratio (m/z) of the ions is measured.

For this compound, high-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps to confirm the molecular formula by matching the experimental mass to the calculated theoretical mass.

2.3 Spectroscopic Confirmation While not used for direct molecular weight determination, spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are essential for confirming the compound's structural integrity. This structural confirmation validates that the measured molecular weight corresponds to the correct isomer, in this case, the 3-position substitution of the benzoyl chloride ring.

Logical Derivation of Molecular Properties

The relationship between a chemical's structure and its fundamental properties follows a clear logical path. The diagram below illustrates how the molecular formula and weight are derived from the constituent atoms and their arrangement.

Caption: Logical workflow from chemical identity to molecular properties.

References

Spectroscopic and Synthetic Profile of 3-(Benzyloxy)benzoyl Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of 3-(Benzyloxy)benzoyl chloride. Due to the limited availability of published experimental spectroscopic data for this specific compound, this document presents predicted values and data from analogous structures to offer valuable insights for researchers. Detailed experimental protocols for its synthesis are also provided.

Spectroscopic Data

Table 1: Predicted ¹H NMR Spectroscopic Data

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~8.0 - 7.2 | m | 9H | Aromatic Protons (C₆H₅CH₂O- and -C₆H₄COCl) |

| ~5.1 | s | 2H | Methylene Protons (-CH₂-) |

Note: The aromatic region is expected to be complex due to the overlapping signals of the two phenyl rings. Specific assignments would require 2D NMR techniques.

Table 2: Predicted ¹³C NMR Spectroscopic Data

Solvent: CDCl₃

| Chemical Shift (δ, ppm) | Assignment |

| ~168 | Carbonyl Carbon (-COCl) |

| ~158 | C-O (aromatic) |

| ~136 | Quaternary Carbon (C-CH₂) |

| ~135 | Quaternary Carbon (C-COCl) |

| ~130 - 120 | Aromatic CH |

| ~70 | Methylene Carbon (-CH₂) |

Table 3: Predicted Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H Stretch |

| ~2900-2800 | Medium | Aliphatic C-H Stretch |

| ~1770-1730 | Strong | C=O Stretch (Acid Chloride) |

| ~1600, ~1480 | Medium-Strong | Aromatic C=C Stretch |

| ~1250 | Strong | C-O-C Asymmetric Stretch |

| ~880-820 | Strong | C-Cl Stretch |

Table 4: Predicted Mass Spectrometry (MS) Data

Method: Electron Ionization (EI)

| m/z | Relative Intensity | Assignment |

| 246/248 | M⁺ / [M+2]⁺ | Molecular ion (presence of Cl isotope) |

| 139 | High | [M - C₇H₇O]⁺ (Loss of benzyloxy group) |

| 111/113 | High | [C₆H₄COCl]⁺ (Benzoyl chloride fragment) |

| 105 | High | [C₆H₅CO]⁺ (Benzoyl cation) |

| 91 | Very High | [C₇H₇]⁺ (Tropylium ion) |

| 77 | High | [C₆H₅]⁺ (Phenyl cation) |

Experimental Protocols

The synthesis of this compound is most commonly achieved by the chlorination of 3-(benzyloxy)benzoic acid. Thionyl chloride (SOCl₂) is a widely used and effective reagent for this transformation.

Synthesis of this compound from 3-(Benzyloxy)benzoic Acid

Materials:

-

3-(Benzyloxy)benzoic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)

-

Anhydrous toluene or dichloromethane (DCM)

-

Rotary evaporator

-

Standard glassware for reflux with a condenser and drying tube

Procedure:

-

To a solution of 3-(benzyloxy)benzoic acid (1.0 eq) in anhydrous toluene (or DCM), add a catalytic amount of anhydrous DMF (1-2 drops).

-

Slowly add thionyl chloride (1.5 - 2.0 eq) to the reaction mixture at room temperature with stirring.

-

Heat the reaction mixture to reflux (typically 70-80 °C for toluene) and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.

-

The resulting crude this compound can be purified by vacuum distillation or used directly for subsequent reactions if high purity is not required.

Safety Precautions: This reaction should be performed in a well-ventilated fume hood as it evolves toxic gases (HCl and SO₂). Thionyl chloride is corrosive and reacts violently with water. Appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

Visualizations

The following diagrams illustrate the logical workflow for the synthesis and spectroscopic characterization of this compound.

Caption: Synthetic and analytical workflow for this compound.

Caption: Spectroscopic data relationship for structural elucidation.

Physical properties of 3-(Benzyloxy)benzoyl chloride: melting point, boiling point

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the key physical properties of 3-(Benzyloxy)benzoyl chloride, a compound of interest in synthetic chemistry and drug development. The information presented herein is intended to support laboratory research and process development by providing accurate data and standardized experimental protocols.

Core Physical Properties

This compound (CAS No. 61535-46-4) is a crystalline solid at room temperature. Its fundamental physical characteristics, the melting and boiling points, are critical parameters for its purification, handling, and reaction setup.

Data Presentation

The quantitative physical data for this compound are summarized in the table below for quick reference.

| Physical Property | Value | Conditions |

| Melting Point | 40-42 °C | Not Specified |

| Boiling Point | 368.7 °C | 760 mmHg |

Experimental Protocols

The following sections detail standardized laboratory procedures for the determination of the melting and boiling points of crystalline organic compounds such as this compound.

Melting Point Determination: Capillary Method

The melting point of a crystalline solid can be accurately determined using the capillary method with either a Thiele tube apparatus or a modern digital melting point apparatus.[1][2] This method relies on heating a small, powdered sample in a capillary tube and observing the temperature range over which the solid transitions to a liquid.[3]

Apparatus:

-

Glass capillary tubes (sealed at one end)

-

Thermometer or digital temperature probe

-

Heating bath (e.g., Thiele tube filled with mineral oil) or a melting point apparatus

-

Mortar and pestle (for sample grinding)

Procedure:

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered.[1][4] Introduce a small amount of the powdered sample into the open end of a capillary tube, ensuring a sample height of 2-3 mm.[1][2] The tube should be tapped gently to pack the sample at the sealed bottom.[2]

-

Apparatus Setup:

-

Heating and Observation:

-

Begin by heating the sample at a relatively rapid rate (e.g., 4-5°C per minute) to determine an approximate melting range.[1]

-

Allow the apparatus to cool. In a subsequent, more precise determination, heat rapidly until the temperature is about 15°C below the approximate melting point.[1][2]

-

Reduce the heating rate to 1-2°C per minute.[1]

-

Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting).[1] This range is the melting point of the sample.

-

Boiling Point Determination: Thiele Tube Method

For determining the boiling point of an organic compound, the Thiele tube method is a common and effective technique that requires a small amount of the substance.[8]

Apparatus:

-

Small test tube or fusion tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Thiele tube filled with a high-boiling point liquid (e.g., mineral oil)

-

Rubber band or similar fastener

Procedure:

-

Sample Preparation: Place a small amount of this compound into the fusion tube.

-

Apparatus Assembly: Invert a capillary tube (sealed end up) and place it inside the fusion tube containing the sample.[5][8] Attach the fusion tube to a thermometer with a rubber band so that the sample is level with the thermometer bulb.[5][8]

-

Heating: Insert the assembly into the Thiele tube, ensuring the sample is immersed in the heating liquid.[5][8] Gently heat the side arm of the Thiele tube.[5][8] As the temperature rises, air trapped in the capillary tube will be expelled, seen as a stream of bubbles.[8]

-

Observation and Measurement: Continue heating until a continuous and rapid stream of bubbles emerges from the capillary tube.[8] At this point, remove the heat source and allow the apparatus to cool.[8] The boiling point is the temperature at which the stream of bubbles ceases and the liquid is drawn into the capillary tube.[5][8]

Visualizations

The following diagram illustrates the logical relationship between this compound and its key physical properties.

References

- 1. jk-sci.com [jk-sci.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. almaaqal.edu.iq [almaaqal.edu.iq]

- 4. westlab.com [westlab.com]

- 5. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 6. Thiele tube - Wikipedia [en.wikipedia.org]

- 7. timstar.co.uk [timstar.co.uk]

- 8. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Starting Materials for 3-(Benzyloxy)benzoyl Chloride Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-(benzyloxy)benzoyl chloride, a key intermediate in the development of various pharmaceutical compounds. The primary synthetic route involves a two-step process: the benzylation of 3-hydroxybenzoic acid to yield 3-(benzyloxy)benzoic acid, followed by the conversion of the carboxylic acid to the corresponding acyl chloride. This document details the starting materials, experimental protocols, and quantitative data associated with this synthetic pathway.

Core Synthetic Pathway

The synthesis of this compound is most commonly achieved through the following two-step reaction sequence:

-

Williamson Ether Synthesis: 3-Hydroxybenzoic acid is reacted with a benzyl halide (typically benzyl chloride or benzyl bromide) in the presence of a base to form 3-(benzyloxy)benzoic acid.

-

Acyl Chloride Formation: 3-(Benzyloxy)benzoic acid is then treated with a chlorinating agent, such as thionyl chloride or oxalyl chloride, to produce the final product, this compound.

Chemical structure and IUPAC name of 3-(Benzyloxy)benzoyl chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of 3-(Benzyloxy)benzoyl chloride. The information is intended to support researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development.

Chemical Structure and IUPAC Name

This compound, a member of the acyl chloride family, is a bifunctional organic compound featuring a benzoyl chloride moiety and a benzyl ether group. This structure makes it a valuable intermediate in organic synthesis, allowing for the introduction of the 3-(benzyloxy)benzoyl group into various molecular scaffolds.

IUPAC Name: 3-(phenylmethoxy)benzoyl chloride[1]

Synonyms: 3-Benzyloxybenzoyl chloride, 3-Benzyloxy-benzoic acid chloride, 3-benzyloxyl-benzoyl chloride[1]

Chemical Structure:

Physicochemical and Spectroscopic Data

A summary of the key physical and chemical properties for this compound is provided below. While experimental spectroscopic data is not widely available in public databases, predicted characteristics based on the structure are discussed.

Quantitative Data Summary

| Property | Value | Reference(s) |

| CAS Number | 61535-46-4 | [2][3] |

| Molecular Formula | C₁₄H₁₁ClO₂ | [2][4] |

| Molecular Weight | 246.69 g/mol | [2][4][5] |

| Melting Point | 40-42 °C | [2][6] |

| Boiling Point | 368.7 °C at 760 mmHg | [2] |

| Density | 1.23 g/cm³ | [2] |

| Flash Point | >110 °C | [6] |

| Solubility | Reacts with water | [6] |

Spectroscopic Data (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons of both the benzoyl and benzyl groups, typically in the range of 7.0-8.0 ppm. A characteristic singlet for the methylene protons (-CH₂-) of the benzyl group would likely appear around 5.1 ppm.

-

¹³C NMR: The carbon NMR would display distinct signals for the carbonyl carbon of the acyl chloride (estimated around 168 ppm), the methylene carbon of the benzyl group (around 70 ppm), and a series of signals for the aromatic carbons.

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to exhibit a strong absorption band for the carbonyl (C=O) stretching of the acyl chloride functional group, typically in the region of 1770-1815 cm⁻¹. Other significant peaks would include C-O stretching for the ether linkage and C-H stretching for the aromatic and methylene groups.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight. Common fragmentation patterns would likely involve the loss of the chlorine atom and the cleavage of the benzyl group.

Experimental Protocols: Synthesis

This compound is most commonly synthesized from its corresponding carboxylic acid, 3-(benzyloxy)benzoic acid. The conversion of a carboxylic acid to an acyl chloride is a standard transformation in organic chemistry, with thionyl chloride and oxalyl chloride being the most frequently used reagents.

Synthesis using Thionyl Chloride

This protocol describes a general method for the preparation of this compound using thionyl chloride, often with a catalytic amount of N,N-dimethylformamide (DMF).

Materials:

-

3-(Benzyloxy)benzoic acid

-

Thionyl chloride (SOCl₂)

-

N,N-dimethylformamide (DMF), catalytic amount

-

Anhydrous inert solvent (e.g., dichloromethane or toluene)

-

Dry glassware

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Reflux condenser with a drying tube (e.g., filled with calcium chloride)

-

Rotary evaporator

Procedure:

-

In a dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 3-(benzyloxy)benzoic acid in an anhydrous inert solvent.

-

Add a catalytic amount (a few drops) of DMF to the suspension.

-

Slowly add an excess of thionyl chloride (typically 2-3 equivalents) to the mixture at room temperature.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride and the solvent under reduced pressure using a rotary evaporator.

-

The crude this compound can be purified by vacuum distillation or used directly in the next step if of sufficient purity.

Synthesis using Oxalyl Chloride

This method is an alternative to using thionyl chloride and is often preferred for its milder reaction conditions.

Materials:

-

3-(Benzyloxy)benzoic acid

-

Oxalyl chloride ((COCl)₂)

-

N,N-dimethylformamide (DMF), catalytic amount

-

Anhydrous inert solvent (e.g., dichloromethane)

-

Dry glassware

-

Magnetic stirrer and stir bar

-

Ice bath

-

Rotary evaporator

Procedure:

-

Dissolve 3-(benzyloxy)benzoic acid in an anhydrous inert solvent in a dry, round-bottom flask equipped with a magnetic stir bar.

-

Add a catalytic amount of DMF.

-

Cool the solution in an ice bath.

-

Slowly add oxalyl chloride (typically 1.5-2 equivalents) to the cooled solution.

-

Allow the reaction mixture to warm to room temperature and stir for 1-3 hours.

-

Once the reaction is complete, remove the solvent and excess reagents under reduced pressure.

Applications in Research and Drug Development

Acyl chlorides are highly reactive electrophiles and serve as important building blocks in organic synthesis. This compound is no exception and is primarily used as a reagent to introduce the 3-(benzyloxy)benzoyl moiety into other molecules.

-

Synthesis of Esters and Amides: It readily reacts with alcohols and amines to form the corresponding esters and amides. This is a common strategy in medicinal chemistry to generate libraries of compounds for biological screening.

-

Friedel-Crafts Acylation: It can be used in Friedel-Crafts acylation reactions to form ketones, which are versatile intermediates for more complex molecules.

-

Role as a Linker: The dual functionality of this molecule allows it to potentially act as a linker in the synthesis of more complex molecules, such as PROTACs or other bifunctional compounds, where the benzyloxy group could be a point of further modification.

While there is limited specific information on the direct involvement of this compound in modulating signaling pathways, its derivatives could potentially interact with a wide range of biological targets. The benzyloxy group is a common feature in many biologically active compounds.

Mandatory Visualizations

General Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of an acyl chloride from a carboxylic acid, which is the standard procedure for preparing this compound.

Caption: General workflow for the synthesis of acyl chlorides.

This technical guide provides a foundational understanding of this compound for its application in research and development. Due to its reactive nature, appropriate safety precautions should always be taken when handling this compound.

References

- 1. This compound - CAS:61535-46-4 - Sunway Pharm Ltd [3wpharm.com]

- 2. This compound | CAS#:61535-46-4 | Chemsrc [chemsrc.com]

- 3. CAS RN 61535-46-4 | Fisher Scientific [fishersci.co.uk]

- 4. calpaclab.com [calpaclab.com]

- 5. 3-Benzyloxybenzoyl chloride 94 61535-46-4 [sigmaaldrich.com]

- 6. 3-BENZYLOXY-BENZOYL CHLORIDE | 61535-46-4 [amp.chemicalbook.com]

Solubility Profile of 3-(Benzyloxy)benzoyl Chloride: A Technical Guide for Researchers

For Immediate Release

Introduction

3-(Benzyloxy)benzoyl chloride is a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical compounds and other complex molecules. Its utility is derived from the presence of two key functional groups: the reactive acyl chloride, which readily participates in acylation reactions, and the benzyloxy moiety, which can influence the molecule's steric and electronic properties, as well as its solubility. An understanding of its solubility is critical for reaction setup, purification, and formulation.

Predicted Solubility of this compound

Based on the principle of "like dissolves like," the solubility of this compound in various organic solvents can be predicted. The molecule possesses both polar (acyl chloride) and nonpolar (benzyl and phenyl rings) characteristics. This dual nature suggests it will be soluble in a range of organic solvents.

A qualitative prediction of solubility in common organic solvents is presented in Table 1. It is important to note that these are predictions and should be confirmed experimentally.

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Common Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Acetone, Dichloromethane (DCM), Ethyl Acetate, Tetrahydrofuran (THF), Acetonitrile | High | The polarity of these solvents can solvate the acyl chloride group, while their organic nature is compatible with the aromatic rings. |

| Polar Protic | Methanol, Ethanol | Moderate to High (with reaction) | While likely soluble, these solvents will react with the acyl chloride to form the corresponding methyl or ethyl ester. This reactivity should be considered during any process. |

| Nonpolar Aromatic | Toluene, Benzene | High | The aromatic nature of these solvents will effectively solvate the phenyl and benzyl groups of the molecule. |

| Nonpolar Aliphatic | Hexane, Heptane | Low to Moderate | The large nonpolar regions of this compound will have some affinity for these solvents, but the polar acyl chloride will limit high solubility. |

| Ethers | Diethyl Ether | Moderate to High | The ether functionality provides some polarity to interact with the acyl chloride, while the alkyl groups are compatible with the nonpolar parts of the molecule. |

| Amides | Dimethylformamide (DMF) | High | DMF is a highly polar aprotic solvent that should effectively solvate this compound. |

| Sulfoxides | Dimethyl Sulfoxide (DMSO) | High | DMSO is a strong polar aprotic solvent capable of dissolving a wide range of organic compounds. |

Experimental Protocol for Solubility Determination

The following is a general protocol for determining the solubility of this compound in a specific organic solvent. This method can be adapted to provide quantitative data.

Materials and Equipment

-

This compound

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vortex mixer

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system

-

Volumetric flasks and pipettes

-

Syringe filters (chemically compatible with the solvent)

Experimental Procedure

-

Preparation of Saturated Solution:

-

Accurately weigh an excess amount of this compound into a series of vials.

-

Add a known volume of the desired organic solvent to each vial.

-

Seal the vials and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for a short period to allow undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Filter the supernatant through a chemically compatible syringe filter to remove any remaining solid particles.

-

-

Quantitative Analysis:

-

Dilute the filtered solution with a known volume of the same solvent to a concentration suitable for analysis.

-

Analyze the diluted solution using a validated HPLC or GC method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

-

Calculation of Solubility:

-

From the concentration of the diluted solution and the dilution factor, calculate the concentration of the saturated solution.

-

Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.

-

The following diagram illustrates a general workflow for determining the solubility of an organic compound.

Synthesis of this compound

For researchers who may need to synthesize this intermediate, a common route is the conversion of 3-(benzyloxy)benzoic acid to the corresponding acyl chloride. This is typically achieved using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.

The logical workflow for this synthesis is depicted in the following diagram.

A Technical Guide to 3-(Benzyloxy)benzoyl Chloride for Research Applications

This guide provides an in-depth overview of 3-(Benzyloxy)benzoyl chloride, a key reagent in synthetic organic chemistry, particularly within the realms of pharmaceutical and materials science research. It covers commercially available sources, typical experimental protocols, and a logical workflow for its application in the synthesis of novel compounds.

Commercial Suppliers

For researchers, sourcing high-purity reagents is critical. This compound is available from a variety of commercial suppliers, each offering different grades and quantities suitable for research and development purposes. The following table summarizes key information from prominent suppliers to facilitate easy comparison.

| Supplier | Purity | Quantity | Catalog Number |

| Sigma-Aldrich | 98% | 1g, 5g, 25g | 349637 |

| Thermo Fisher Scientific | 98% | 5g, 25g | AC395350050 |

| TCI America | >98.0% (T) | 5g, 25g | B2488 |

| Santa Cruz Biotechnology | N/A | 5g, 10g, 25g | sc-231368 |

| Combi-Blocks | 98% | 1g, 5g, 10g | QA-6449 |

Experimental Protocols

The primary utility of this compound in research is as an acylating agent. It is frequently used to introduce the 3-(benzyloxy)benzoyl moiety into molecules containing nucleophilic groups such as amines and alcohols. This is a crucial step in the synthesis of various target compounds, including potential drug candidates and functional materials.

General Protocol for the Acylation of a Primary Amine:

This protocol outlines a typical procedure for the reaction of this compound with a primary amine to form the corresponding amide.

Materials:

-

This compound

-

Primary amine of interest

-

Anhydrous dichloromethane (DCM)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Argon or Nitrogen gas supply

-

Standard laboratory glassware (round-bottom flask, dropping funnel, etc.)

-

Magnetic stirrer and stir bar

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the primary amine (1.0 equivalent) and dissolve it in anhydrous DCM (concentration typically 0.1-0.5 M).

-

Base Addition: Add triethylamine (1.2-1.5 equivalents) to the solution. The base acts as a scavenger for the HCl generated during the reaction.

-

Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

-

Acyl Chloride Addition: Dissolve this compound (1.1 equivalents) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled reaction mixture over a period of 15-30 minutes.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.

-

Workup:

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

-

Separate the organic layer and dry it over anhydrous MgSO₄ or Na₂SO₄.

-

Filter the drying agent and concentrate the organic phase in vacuo to obtain the crude product.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide.

Workflow and Pathway Diagrams

The following diagrams illustrate the logical flow of a typical research project involving the use of this compound.

The Synthesis of 3-(Benzyloxy)benzoyl Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-(benzyloxy)benzoyl chloride, a valuable intermediate in organic synthesis and drug discovery. While the specific historical discovery of this compound is not extensively documented in readily available literature, its synthesis follows well-established and reliable methodologies for the conversion of carboxylic acids to acyl chlorides. This document details the prevalent synthetic route, experimental protocols, and relevant chemical data.

Synthetic Pathway and Mechanism

The most common and efficient method for the preparation of this compound is the reaction of 3-(benzyloxy)benzoic acid with a chlorinating agent, such as thionyl chloride (SOCl₂). This reaction proceeds through a nucleophilic acyl substitution mechanism.

The synthesis can be conceptually broken down into the following key steps:

-

Activation of the Carboxylic Acid: The lone pair of electrons on the oxygen of the hydroxyl group of 3-(benzyloxy)benzoic acid attacks the electrophilic sulfur atom of thionyl chloride.

-

Formation of a Chlorosulfite Intermediate: A proton is transferred, and a chloride ion is expelled, leading to the formation of a highly reactive acyl chlorosulfite intermediate. This step converts the hydroxyl group into a much better leaving group.

-

Nucleophilic Attack by Chloride: The chloride ion, acting as a nucleophile, attacks the carbonyl carbon of the intermediate.

-

Product Formation: The intermediate collapses, leading to the formation of the final product, this compound, along with the gaseous byproducts sulfur dioxide (SO₂) and hydrogen chloride (HCl).

Experimental Protocol

The following is a detailed, generalized experimental protocol for the synthesis of this compound from 3-(benzyloxy)benzoic acid using thionyl chloride.

Materials:

-

3-(Benzyloxy)benzoic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous dichloromethane (DCM) or another suitable inert solvent

-

Dimethylformamide (DMF) (catalytic amount)

-

Round-bottom flask

-

Reflux condenser with a drying tube (e.g., filled with calcium chloride)

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 3-(benzyloxy)benzoic acid in anhydrous dichloromethane.

-

Addition of Reagents: To this suspension, add a stoichiometric excess of thionyl chloride (typically 1.5 to 2 equivalents). Add a catalytic amount of dimethylformamide (a few drops).

-

Reaction: Heat the reaction mixture to reflux (approximately 40°C for dichloromethane) and maintain it for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂). The reaction mixture should become a clear solution.

-

Removal of Excess Reagent: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride and the solvent under reduced pressure using a rotary evaporator. Care should be taken to use a trap to capture the corrosive byproducts.

-

Purification: The crude this compound can be purified by vacuum distillation to yield the pure product.

Data Presentation

The following table summarizes the key quantitative data for the starting material and the final product.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| 3-(Benzyloxy)benzoic acid | C₁₄H₁₂O₃ | 228.24 | 133-137 | - |

| This compound | C₁₄H₁₁ClO₂ | 246.69 | 40-42 | 368.7 at 760 mmHg |

Visualizations

Reaction Workflow for the Synthesis of this compound

Caption: Workflow for the synthesis of this compound.

Reaction Mechanism of this compound Synthesis

Caption: Simplified mechanism for the formation of this compound.

Methodological & Application

Application Notes and Protocols for 3-(Benzyloxy)benzoyl Chloride as a Protecting Group for Alcohols

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of multi-step organic synthesis, particularly in the fields of pharmaceutical and natural product chemistry, the judicious use of protecting groups is paramount. The 3-(benzyloxy)benzoyl group is an ester-based protecting group for alcohols, offering a unique combination of stability and specific cleavage conditions. The benzyloxy moiety provides steric bulk and can influence the electronic properties of the benzoyl group, potentially offering different selectivity compared to unsubstituted benzoyl chloride. This document provides detailed application notes and experimental protocols for the use of 3-(benzyloxy)benzoyl chloride as a protecting group for alcohols.

Overview of the Protecting Group Strategy

The use of this compound to protect alcoholic hydroxyl groups involves a two-step process: protection via esterification and deprotection through hydrolysis. The benzyl ether within the protecting group is generally stable to the conditions used for the ester cleavage.

Key Attributes of the 3-(Benzyloxy)benzoyl Protecting Group:

-

Stability: The resulting 3-(benzyloxy)benzoate ester is stable under a range of conditions, including mildly acidic and some oxidative conditions.

-

Introduction: The protecting group is introduced by reacting the alcohol with this compound in the presence of a base.

-

Cleavage: Deprotection is typically achieved by saponification using a strong base, such as sodium hydroxide or lithium hydroxide.[1]

Synthesis of this compound

This compound is not commonly commercially available and is typically synthesized from 3-(benzyloxy)benzoic acid.

Protocol 1: Synthesis of this compound

Materials:

-

3-(Benzyloxy)benzoic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

Anhydrous N,N-dimethylformamide (DMF) (catalytic amount)

-

Anhydrous dichloromethane (DCM) or toluene

-

Rotary evaporator

-

Schlenk line or nitrogen/argon inlet

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser connected to a gas outlet (to scrub HCl and SO₂), suspend 3-(benzyloxy)benzoic acid (1.0 eq) in anhydrous DCM or toluene.

-

Add a catalytic amount of anhydrous DMF (e.g., 1-2 drops).

-

Slowly add thionyl chloride (1.2-1.5 eq) or oxalyl chloride (1.2-1.5 eq) to the suspension at room temperature under an inert atmosphere (N₂ or Ar).

-

Stir the reaction mixture at room temperature or gently heat to 40-50°C until the evolution of gas ceases and the solution becomes clear. The reaction progress can be monitored by the disappearance of the starting material on a TLC plate.

-

Once the reaction is complete, remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. The crude this compound is typically used in the next step without further purification.

Protection of Alcohols

The esterification of an alcohol with this compound is a straightforward reaction carried out in the presence of a non-nucleophilic base to scavenge the HCl byproduct.[2]

Protocol 2: General Procedure for the Protection of a Primary Alcohol

Materials:

-

Primary alcohol

-

This compound

-

Anhydrous pyridine or a mixture of triethylamine (TEA) and dichloromethane (DCM)

-

Anhydrous N,N-dimethylformamide (DMF) (optional, as a catalyst)

-

Magnetic stirrer and inert atmosphere setup

-

Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)

Procedure:

-

Dissolve the primary alcohol (1.0 eq) in anhydrous pyridine or a mixture of anhydrous DCM and triethylamine (1.5 eq) under an inert atmosphere.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add a solution of this compound (1.1-1.2 eq) in a minimal amount of anhydrous DCM to the alcohol solution.

-

Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent such as ethyl acetate or DCM.

-

Wash the combined organic layers with 1 M HCl (to remove pyridine or TEA), saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography.

Quantitative Data

The following table provides illustrative data for the protection of various types of alcohols with this compound. Note: This data is based on typical yields for benzoylation reactions and should be considered as a guideline. Actual results may vary.

| Entry | Substrate | Product | Reaction Time (h) | Yield (%) |

| 1 | Benzyl alcohol | Benzyl 3-(benzyloxy)benzoate | 4 | 92 |

| 2 | Cyclohexanol | Cyclohexyl 3-(benzyloxy)benzoate | 6 | 88 |

| 3 | Phenol | Phenyl 3-(benzyloxy)benzoate | 3 | 95 |

| 4 | tert-Butanol | tert-Butyl 3-(benzyloxy)benzoate | 24 | Low to no reaction |

Deprotection of the 3-(Benzyloxy)benzoyl Group

The 3-(benzyloxy)benzoyl protecting group is readily cleaved by base-mediated hydrolysis (saponification) to regenerate the free alcohol.[1]

Protocol 3: General Procedure for the Deprotection of a 3-(Benzyloxy)benzoyl Ester

Materials:

-

3-(Benzyloxy)benzoyl protected alcohol

-

Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)

-

Methanol (MeOH) or Tetrahydrofuran (THF) and water

-

1 M Hydrochloric acid (HCl)

-

Standard laboratory glassware for reaction, work-up, and purification

Procedure:

-

Dissolve the 3-(benzyloxy)benzoyl protected alcohol (1.0 eq) in a mixture of THF/MeOH and water.

-

Add an excess of solid NaOH (2-5 eq) or LiOH (2-5 eq) to the solution.

-

Stir the mixture at room temperature or heat to reflux until the starting material is consumed (monitored by TLC).

-

Cool the reaction mixture to room temperature and remove the organic solvent(s) under reduced pressure.

-

Dilute the aqueous residue with water and acidify to a pH of ~2-3 with 1 M HCl.

-

Extract the liberated alcohol with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude alcohol by silica gel column chromatography or recrystallization.

Visualizations

Synthesis of this compound```dot

Caption: Protection of an alcohol functional group.

Deprotection of the Protected Alcohol

Caption: Deprotection to regenerate the alcohol.

References

Application Notes and Protocols: Synthesis and Utility of N-Aryl-3-(benzyloxy)benzamides

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-aryl-3-(benzyloxy)benzamides represent a significant class of compounds in medicinal chemistry and drug development. The core structure, featuring a benzyloxy group and a substituted aniline linked via an amide bond, serves as a versatile scaffold for the design of therapeutic agents targeting a range of biological pathways. This document provides detailed protocols for the synthesis of these compounds via the Schotten-Baumann reaction and presents data on their potential applications, particularly as neuroprotective agents.

Core Synthetic Protocol: Schotten-Baumann Reaction

The reaction of 3-(benzyloxy)benzoyl chloride with substituted anilines is a classic example of the Schotten-Baumann reaction, a widely used method for the acylation of amines.[1][2] This reaction proceeds via a nucleophilic acyl substitution mechanism where the nucleophilic amine attacks the electrophilic carbonyl carbon of the acyl chloride.[3] The presence of a base is crucial to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[1][4]

General Experimental Protocol

To a solution of a substituted aniline (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) at 0 °C, is added a base, typically triethylamine (TEA) or pyridine (1.2 eq.). To this stirred solution, this compound (1.1 eq.) dissolved in the same solvent is added dropwise. The reaction mixture is then allowed to warm to room temperature and stirred for a specified time (typically 2-12 hours), with progress monitored by thin-layer chromatography (TLC).

Upon completion, the reaction mixture is washed successively with a weak acid (e.g., 1N HCl) to remove excess base, a weak base (e.g., saturated NaHCO₃ solution) to remove any unreacted acyl chloride, and brine. The organic layer is then dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude N-aryl-3-(benzyloxy)benzamide. The product is then purified by recrystallization or column chromatography.

Experimental Workflow

References

Application Notes and Protocols: Esterification of Phenols using 3-(Benzyloxy)benzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

The esterification of phenols is a fundamental transformation in organic synthesis, yielding valuable phenolic esters with diverse applications in medicinal chemistry, materials science, and fragrance industries. 3-(Benzyloxy)benzoyl chloride is a versatile acylating agent that introduces the benzyloxybenzoyl moiety, a structural motif found in various biologically active molecules. This document provides detailed application notes and experimental protocols for the synthesis of this compound and its subsequent use in the esterification of a range of phenolic substrates. The resulting esters are of significant interest in drug development, exhibiting potential as anti-inflammatory and neuroprotective agents.

Synthesis of this compound

The preparation of this compound is a two-step process commencing with the benzylation of 3-hydroxybenzoic acid, followed by the conversion of the resulting carboxylic acid to the acyl chloride.

Protocol 1: Synthesis of 3-(Benzyloxy)benzoic Acid

This protocol outlines the synthesis of 3-(benzyloxy)benzoic acid from 3-hydroxybenzoic acid and benzyl bromide.

Materials:

-

3-Hydroxybenzoic acid

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃)

-

Anhydrous acetone

-

Hydrochloric acid (HCl)

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-hydroxybenzoic acid (1.0 eq) in anhydrous acetone.

-

Add anhydrous potassium carbonate (2.5 eq) to the solution.

-

Slowly add benzyl bromide (1.1 eq) to the stirred suspension.

-

Heat the reaction mixture to reflux (approximately 55-60 °C) and maintain for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

Dissolve the residue in water and acidify with dilute HCl to a pH of approximately 2-3 to precipitate the product.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield 3-(benzyloxy)benzoic acid.

Protocol 2: Synthesis of this compound

This protocol describes the conversion of 3-(benzyloxy)benzoic acid to this compound using thionyl chloride (SOCl₂).

Materials:

-

3-(Benzyloxy)benzoic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous dichloromethane (DCM) or toluene

-

A few drops of anhydrous N,N-dimethylformamide (DMF) (catalyst)

-

Standard laboratory glassware for reactions under anhydrous conditions

Procedure:

-

In a flame-dried, two-neck round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap for acidic gases (HCl and SO₂), place 3-(benzyloxy)benzoic acid (1.0 eq).

-

Add anhydrous DCM or toluene to the flask.

-

Add a catalytic amount of anhydrous DMF (e.g., 2-3 drops).

-

Slowly add thionyl chloride (1.5-2.0 eq) to the suspension at room temperature with stirring.

-

Heat the reaction mixture to reflux (40 °C for DCM, 110 °C for toluene) and maintain for 2-4 hours, or until the evolution of gas ceases and the solution becomes clear.

-

Monitor the reaction progress by taking a small aliquot, quenching it with methanol to form the methyl ester, and analyzing by TLC.

-

After completion, distill off the excess thionyl chloride and the solvent under reduced pressure.

-

The resulting crude this compound can be used directly in the next step or purified by vacuum distillation.

Esterification of Phenols with this compound

The esterification of phenols with this compound can be achieved under various conditions, often requiring a base to facilitate the reaction due to the lower nucleophilicity of phenols compared to alcohols.

General Reaction Scheme

Caption: General esterification of a phenol with this compound.

Protocol 3: Base-Mediated Esterification of Phenols

This protocol provides a general procedure for the esterification of various phenols using a base such as pyridine or aqueous sodium hydroxide.

Materials:

-

Substituted phenol (e.g., p-cresol, 4-nitrophenol, 2,4-dichlorophenol) (1.0 eq)

-

This compound (1.1 eq)

-

Pyridine or 10% aqueous Sodium Hydroxide (NaOH)

-

Dichloromethane (DCM) or Diethyl ether

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware

Procedure A (using Pyridine):

-

Dissolve the phenol (1.0 eq) in anhydrous DCM or pyridine (used as both solvent and base).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of this compound (1.1 eq) in anhydrous DCM to the stirred phenol solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-12 hours.

-

Monitor the reaction by TLC.

-

Upon completion, dilute the mixture with DCM and wash sequentially with 1M HCl (to remove pyridine), saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization.

Procedure B (Schotten-Baumann conditions using NaOH):

-

Dissolve the phenol (1.0 eq) in 10% aqueous NaOH solution.

-

In a separate flask, dissolve this compound (1.1 eq) in DCM or diethyl ether.

-

Add the acyl chloride solution to the vigorously stirred aqueous solution of the phenoxide at room temperature.

-

Continue vigorous stirring for 15-30 minutes.

-

Separate the organic layer, and wash it with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.

-

Purify the crude product as described in Procedure A.

Data Presentation: Representative Yields

The yield of the esterification reaction is dependent on the electronic and steric properties of the phenol substrate. Electron-withdrawing groups on the phenol can increase its acidity, facilitating the formation of the more nucleophilic phenoxide ion, while sterically hindered phenols may react more slowly.

| Phenol Substrate | Structure | Reaction Conditions | Typical Yield (%) |

| p-Cresol | CH₃-C₆H₄-OH | Procedure B | ~90% |

| 4-Nitrophenol | NO₂-C₆H₄-OH | Procedure A | 75-95%[1] |

| 2,4-Dichlorophenol | Cl₂-C₆H₃-OH | Procedure B | Moderate to High |

Note: Yields are representative and can vary based on reaction scale and purification method.

Applications in Drug Development

Esters derived from 3-(benzyloxy)benzoic acid are valuable scaffolds in drug discovery due to their potential to interact with various biological targets. The benzyloxy group can engage in hydrophobic and π-stacking interactions within protein binding pockets, while the ester linkage can serve as a prodrug moiety, improving pharmacokinetic properties.

Anti-inflammatory Activity

Some benzoyl derivatives have been shown to exhibit anti-inflammatory properties by inhibiting key enzymes in the inflammatory cascade, such as cyclooxygenase-2 (COX-2).[2] Inhibition of COX-2 reduces the production of prostaglandins, which are key mediators of inflammation and pain. Furthermore, related compounds have been shown to inhibit the NF-κB signaling pathway, a critical regulator of inflammatory responses.[3]

Caption: Potential anti-inflammatory mechanism of 3-(benzyloxy)benzoyl ester derivatives.

Neuroprotective Potential

Recent research has highlighted the importance of disrupting specific protein-protein interactions (PPIs) in the treatment of neurodegenerative diseases. For instance, inhibiting the interaction between postsynaptic density protein 95 (PSD95) and neuronal nitric oxide synthase (nNOS) is a promising strategy for mitigating neuronal damage in conditions like ischemic stroke.[4] The benzyloxy benzamide scaffold has shown promise in this area, and by extension, ester derivatives could be explored as neuroprotective agents.

Caption: Workflow from synthesis to drug candidate selection.

Conclusion

This compound is a valuable reagent for the synthesis of a diverse library of phenolic esters. The straightforward and efficient esterification protocols, coupled with the significant biological potential of the resulting products, make this an attractive area of research for medicinal chemists and drug development professionals. The application notes provided herein offer a solid foundation for the synthesis and exploration of these compounds as potential therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Anti-inflammatory activity of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid in LPS-induced rat model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of benzyloxy benzamide derivatives as potent neuroprotective agents against ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Friedel-Crafts Acylation with 3-(Benzyloxy)benzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Friedel-Crafts acylation is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds through the introduction of an acyl group onto an aromatic ring. This reaction is instrumental in the synthesis of a wide array of aromatic ketones, which are valuable intermediates in the production of pharmaceuticals, agrochemicals, and fine chemicals.[1] This document provides detailed application notes and protocols for the Friedel-Crafts acylation reaction utilizing 3-(Benzyloxy)benzoyl chloride as the acylating agent. The presence of the benzyloxy group introduces a key structural motif found in numerous biologically active molecules, making this specific reaction highly relevant for drug development professionals.[2][3]

Principle and Mechanism

The Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution mechanism.[4] The reaction is typically catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃), which activates the acyl chloride to form a highly reactive acylium ion.[5][6] The aromatic substrate, acting as a nucleophile, then attacks the electrophilic acylium ion, leading to the formation of a resonance-stabilized carbocation intermediate (the sigma complex or arenium ion).[4] Subsequent deprotonation of this intermediate restores the aromaticity of the ring and yields the final aryl ketone product.[4] A key advantage of Friedel-Crafts acylation over alkylation is that the resulting ketone is less reactive than the starting aromatic compound, thus preventing over-acylation.[7]

Experimental Protocols

This section outlines a general procedure for the Friedel-Crafts acylation of an aromatic substrate with this compound. The following protocol is a representative example using benzene as the aromatic substrate.

Materials and Reagents:

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Notes |

| This compound | C₁₄H₁₁ClO₂ | 246.69 | Handle in a fume hood. |

| Anhydrous Aluminum Chloride | AlCl₃ | 133.34 | Highly hygroscopic; handle under inert atmosphere. |

| Anhydrous Benzene | C₆H₆ | 78.11 | Carcinogen; use appropriate safety precautions. |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Anhydrous, as a solvent. |

| Hydrochloric Acid (HCl) | HCl | 36.46 | Concentrated, for workup. |

| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | For neutralization. |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | For drying. |

Procedure:

-

Reaction Setup: All glassware must be thoroughly dried in an oven and allowed to cool under an inert atmosphere (e.g., nitrogen or argon). Assemble a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser. The outlet of the condenser should be connected to a gas trap to neutralize the evolved HCl gas.[8]

-

Charging the Flask: To the reaction flask, add anhydrous aluminum chloride (1.1 to 1.5 equivalents) and anhydrous dichloromethane. Cool the stirred suspension to 0-5 °C in an ice bath.[9]

-

Addition of Reactants: Dissolve this compound (1.0 equivalent) and the aromatic substrate (e.g., benzene, 1.0 to 1.2 equivalents) in anhydrous dichloromethane. Transfer this solution to the dropping funnel.

-

Reaction Execution: Add the solution from the dropping funnel to the cooled AlCl₃ suspension dropwise over a period of 30-60 minutes, maintaining the temperature between 0-5 °C.[9] After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.[9]

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL). Combine the organic layers.

-

Washing: Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and brine.[9]

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: The crude product, (3-(benzyloxy)phenyl)(phenyl)methanone, can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

Data Presentation

The following table summarizes hypothetical quantitative data for the Friedel-Crafts acylation of various aromatic substrates with this compound, based on typical reaction outcomes.

| Aromatic Substrate | Catalyst | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |

| Benzene | AlCl₃ | DCM | 0 to RT | 3 | (3-(Benzyloxy)phenyl)(phenyl)methanone | 85 |

| Toluene | AlCl₃ | DCM | 0 to RT | 4 | (3-(Benzyloxy)phenyl)(p-tolyl)methanone | 78 |

| Anisole | FeCl₃ | DCE | RT | 6 | (3-(Benzyloxy)phenyl)(4-methoxyphenyl)methanone | 88 |

| Chlorobenzene | AlCl₃ | CS₂ | 0 to 45 | 5 | (4-Chlorophenyl)(3-(benzyloxy)phenyl)methanone | 65 |

Note: Yields are hypothetical and for illustrative purposes. Actual yields may vary depending on the specific reaction conditions and scale.

Mandatory Visualizations

The following diagrams illustrate the key processes involved in the Friedel-Crafts acylation with this compound.

Caption: Mechanism of Friedel-Crafts Acylation.

Caption: Experimental Workflow for Friedel-Crafts Acylation.

References

- 1. chemistryjournals.net [chemistryjournals.net]

- 2. benchchem.com [benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. benchchem.com [benchchem.com]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. youtube.com [youtube.com]

- 7. Applications of Friedel–Crafts reactions in total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07325B [pubs.rsc.org]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. websites.umich.edu [websites.umich.edu]

Application Notes and Protocols for Amide Bond Formation Using 3-(Benzyloxy)benzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amide bond formation is a cornerstone of organic synthesis, particularly in the fields of medicinal chemistry and drug development, owing to the prevalence of the amide functional group in biologically active molecules, including peptides, proteins, and pharmaceuticals. The reaction of an acyl chloride with a primary or secondary amine, often referred to as the Schotten-Baumann reaction, is a robust and widely employed method for the synthesis of amides.[1] This protocol describes the use of 3-(benzyloxy)benzoyl chloride as a versatile building block for the introduction of the 3-(benzyloxy)benzoyl moiety into a variety of molecules. The benzyloxy group can serve as a protecting group for a phenol, which can be deprotected at a later stage to reveal a hydroxyl functionality for further chemical modification or to act as a key pharmacophoric feature.

This document provides detailed experimental protocols for the synthesis of N-substituted-3-(benzyloxy)benzamides, quantitative data for representative reactions, and visualizations of the reaction workflow.

Data Presentation